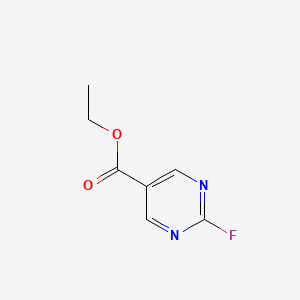
D-Propargylglycine methyl ester hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Propargylglycine methyl ester hydrochloride: is a chemical compound with the molecular formula C6H9NO2Cl . It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a propargyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Propargylglycine methyl ester hydrochloride typically involves the esterification of D-Propargylglycine with methanol in the presence of a catalyst. One common method includes the use of sulfoxide chloride as a reagent. The reaction is carried out by adding methanol and D-Propargylglycine into a reactor, followed by the slow addition of sulfoxide chloride while maintaining the temperature below 55°C. After the addition, the temperature is controlled between 55-65°C, and the mixture is subjected to reflux reaction, vacuum azeotropic distillation, and temperature-controlled cooling crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of D-Propargylglycine methyl ester hydrochloride may involve the use of deep eutectic solvents (DES) as eco-friendly catalysts. DESs are formed by mixing choline chloride with hydrogen bond donors like oxalic acid, glycerol, or urea. These solvents are inexpensive, non-toxic, and biodegradable, making them suitable for sustainable organic synthesis .
化学反応の分析
Types of Reactions: D-Propargylglycine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-Propargylglycine and methanol.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, resulting in the formation of a carboxylic acid and an alcohol.
Basic Hydrolysis (Saponification): Uses a base like sodium hydroxide to hydrolyze the ester, producing a carboxylate salt and an alcohol.
Major Products Formed:
Hydrolysis Products: D-Propargylglycine and methanol.
Substitution Products: Various derivatives depending on the nucleophile used.
科学的研究の応用
D-Propargylglycine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of D-Propargylglycine methyl ester hydrochloride involves its interaction with molecular targets and pathways. The propargyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
L-Propargylglycine methyl ester hydrochloride: A stereoisomer with similar chemical properties but different biological activities.
D-Phenylglycine methyl ester hydrochloride: Another glycine derivative with a phenyl group instead of a propargyl group.
Uniqueness: D-Propargylglycine methyl ester hydrochloride is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C6H10ClNO2 |
|---|---|
分子量 |
163.60 g/mol |
IUPAC名 |
methyl (2R)-2-aminopent-4-ynoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m1./s1 |
InChIキー |
YTSKPYFAKGFHRE-NUBCRITNSA-N |
異性体SMILES |
COC(=O)[C@@H](CC#C)N.Cl |
正規SMILES |
COC(=O)C(CC#C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)



![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)




